molecular formula C12H11N5O3 B1234608 2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B1234608
M. Wt: 273.25 g/mol
InChI Key: NQTWYHFMDIQHNF-MDWZMJQESA-N
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Description

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide typically involves the condensation of 2-methylpyrazole-3-carboxylic acid with 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide
  • 2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazole-3-carboxamide
  • 2-methyl-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazole-3-carboxamide

Uniqueness

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide is unique due to its specific structural features, such as the position of the nitrophenyl group and the presence of the carboxamide group. These structural elements contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H11N5O3/c1-16-11(6-7-14-16)12(18)15-13-8-9-4-2-3-5-10(9)17(19)20/h2-8H,1H3,(H,15,18)/b13-8+

InChI Key

NQTWYHFMDIQHNF-MDWZMJQESA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

SMILES

CN1C(=CC=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CN1C(=CC=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

solubility

12.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

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